N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Description
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound of interest in various fields, including medicinal chemistry and pharmacology. It is a multi-functional molecule, featuring both a thiadiazole ring and a pyrrolidine core, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-11-14-18-17(25-20-14)19-16(23)13-8-5-9-21(13)15(22)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLAPCHYDOXIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves multiple steps:
Formation of the thiadiazole ring: This step typically involves the cyclization of an appropriate precursor, such as thiosemicarbazide, with a methoxymethylating agent under controlled acidic conditions to yield the desired thiadiazole structure.
Synthesis of the pyrrolidine core: This can be accomplished through various methods, such as the reductive amination of a suitable keto-ester with an amine to form the pyrrolidine ring system.
Coupling of the two moieties: The thiadiazole and pyrrolidine fragments are coupled, often using acylation or amidation reactions, to form the final compound.
Industrial Production Methods
For industrial-scale synthesis, the process would typically be optimized to enhance yield, purity, and cost-effectiveness. Large-scale reactors and continuous flow synthesis techniques may be employed to ensure consistent production. Purification steps such as recrystallization, distillation, or chromatography would be integrated to achieve the necessary quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide undergoes several types of chemical reactions:
Oxidation and Reduction: The thiadiazole and pyrrolidine rings can participate in redox reactions, altering the oxidation states of sulfur and nitrogen atoms.
Substitution Reactions: The methoxymethyl group and phenylacetyl moiety can undergo nucleophilic or electrophilic substitution reactions, introducing various functional groups into the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Depending on the specific reaction conditions, the products can include various derivatives of the parent compound, such as oxidized or reduced thiadiazoles, substituted pyrrolidines, and hydrolyzed fragments.
Scientific Research Applications
In Chemistry
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical modifications.
In Biology
The compound has potential applications in biological studies due to its ability to interact with various enzymes and receptors. It can be used as a probe to study biochemical pathways and molecular interactions.
In Medicine
Its structure suggests possible pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to determine its efficacy and safety in clinical settings.
In Industry
This compound can be employed in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in agricultural chemicals or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, leading to modulation of their activity. The specific pathways can include inhibition of enzyme activity, receptor antagonism or agonism, and interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-benzylacetyl)pyrrolidine-2-carboxamide
Highlighting Uniqueness
Compared to similar compounds, N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide offers distinct advantages, such as enhanced stability due to the methoxymethyl group and unique biological activity profiles. These differences can be crucial in determining the compound’s suitability for specific applications, particularly in medicinal chemistry where subtle variations can significantly impact therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
